3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C9H9BrCl2O3S |
|---|---|
Molecular Weight |
348.04 g/mol |
IUPAC Name |
3-(5-bromo-2-chlorophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H9BrCl2O3S/c10-7-2-3-8(11)9(6-7)15-4-1-5-16(12,13)14/h2-3,6H,1,4-5H2 |
InChI Key |
QHPVCTOHMQXBMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles that can replace the sulfonyl chloride group.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using reagents like N-bromosuccinimide (NBS) for bromination.
Electrophilic Aromatic Substitution: This reaction maintains the aromaticity of the benzene ring and involves the formation of a benzenonium intermediate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy derivatives .
Scientific Research Applications
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride derivative. The compound can form covalent bonds with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : Sulfonyl chlorides with multiple halogens often require controlled reaction conditions to avoid premature hydrolysis or side reactions.
- Lack of Public Data : Detailed comparative studies (e.g., kinetic data, toxicity profiles) for halogenated sulfonyl chlorides are scarce in open literature, necessitating proprietary research for deeper insights.
Biological Activity
3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- IUPAC Name : 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride
- Molecular Formula : C10H10BrClO3S
- Molecular Weight : 305.61 g/mol
The biological activity of 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride primarily arises from its ability to form covalent bonds with nucleophilic sites on enzymes. This interaction typically targets amino acid residues such as serine, threonine, and cysteine within the active sites of various enzymes, leading to inhibition of their activity. The compound's reactivity as a sulfonyl chloride allows it to participate in substitution reactions with nucleophiles, resulting in the formation of sulfonamides and sulfonate derivatives.
Biological Activity
The biological activities associated with this compound include:
- Enzyme Inhibition : It has shown efficacy in inhibiting enzymes crucial for metabolic pathways and disease progression, particularly in cancer.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against certain pathogens.
Data Table: Biological Activity Overview
1. Inhibition of Mcl-1
A study investigated the effects of related compounds on the Mcl-1 protein, which plays a critical role in cell survival within cancer cells. The IC50 values indicated significant inhibition, suggesting therapeutic potential for compounds similar to 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride in targeting apoptosis pathways.
2. Development of Enzyme Inhibitors
Research focused on structure-based drug design utilized sulfonamide derivatives to create small-molecule inhibitors targeting enzymes related to apoptosis and cell proliferation. Modifications to the sulfonyl group were found to enhance binding affinity and selectivity, indicating that similar strategies could be applied to optimize 3-(5-Bromo-2-chlorophenoxy)propane-1-sulfonyl chloride for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
